molecular formula C16H18Cl2N6 B13789619 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride CAS No. 74027-82-0

1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride

Cat. No.: B13789619
CAS No.: 74027-82-0
M. Wt: 365.3 g/mol
InChI Key: VYMRDQMGKGCOSI-UHFFFAOYSA-N
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Description

1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring substituted with carboximidamide and amino groups, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride typically involves multi-step organic reactionsCommon reaction conditions include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, with parameters like temperature, solvent, and reaction time being critical .

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with different functional groups, while substitution reactions can introduce new substituents on the indole ring .

Scientific Research Applications

1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboximidamide: Shares the indole ring and carboximidamide group but lacks the additional amino substituents.

    3-Amino-2-phenylindole: Similar indole structure with amino and phenyl groups but different substitution pattern.

    4-(Aminoiminomethyl)phenyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride stands out due to its unique combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

74027-82-0

Molecular Formula

C16H18Cl2N6

Molecular Weight

365.3 g/mol

IUPAC Name

3-amino-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride

InChI

InChI=1S/C16H16N6.2ClH/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19;;/h1-7,22H,17H2,(H3,18,19)(H3,20,21);2*1H

InChI Key

VYMRDQMGKGCOSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)N)C(=N)N.Cl.Cl

Origin of Product

United States

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